molecular formula C10H14N5+ B158793 3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine CAS No. 10091-84-6

3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine

Cat. No. B158793
CAS RN: 10091-84-6
M. Wt: 204.25 g/mol
InChI Key: BEPGTHDUUROBHM-UHFFFAOYSA-N
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Description

“3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine” is a natural product found in several organisms such as Mercurialis ambigua and Bridelia balansae . It plays a role as a cytokinin .


Synthesis Analysis

The synthesis of compounds similar to “3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine” has been reported in various studies. For instance, a series of novel 1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines were synthesized and characterized using IR, 1H and 13C NMR, and HRMS spectroscopic techniques .

Scientific Research Applications

Antioxidant Activity

The compound has been studied for its potential as an antioxidant. This application is crucial because oxidative stress is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The presence of the prenyl chain in the compound may enhance its lipophilicity, which could play a significant role in its radical scavenging activity .

Anticancer Properties

Some derivatives of this compound have been isolated from plants like Melicope moluccana and have shown cytotoxic activities. These properties make it a candidate for further research in cancer treatment, particularly in identifying new therapeutic molecules .

Antiplasmodial Activity

Compounds related to “3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine” have been described to possess antiplasmodial activities. This is particularly relevant for the treatment and prevention of malaria, a disease caused by Plasmodium parasites .

properties

IUPAC Name

3-(3-methylbut-2-enyl)-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-7(2)3-4-15-6-14-9(11)8-10(15)13-5-12-8/h3,5-6,11H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAOYWWBDXWSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C=NC(=N)C2=C1N=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905838
Record name 3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine

CAS RN

10091-84-6
Record name 3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
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Reactant of Route 5
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
Reactant of Route 6
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine

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